(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorophenyl, thiophenyl, and thiazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyaniline and 4-fluorobenzaldehyde. These intermediates undergo condensation reactions, cyclization, and functional group modifications to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the imino and carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and thiazinane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating biological pathways. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups.
Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Shares structural similarities with the thiazinane and fluorophenyl groups.
Uniqueness
(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide stands out due to its complex structure, which combines multiple functional groups and heterocycles. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H22FN3O3S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C24H22FN3O3S2/c1-2-31-19-11-9-17(10-12-19)26-23(30)21-14-22(29)28(15-20-4-3-13-32-20)24(33-21)27-18-7-5-16(25)6-8-18/h3-13,21H,2,14-15H2,1H3,(H,26,30) |
InChI Key |
AQTYYHFVRDYOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CS4 |
Origin of Product |
United States |
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